molecular formula C10H12BrN3O3 B7630231 3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine

3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine

Cat. No.: B7630231
M. Wt: 302.12 g/mol
InChI Key: VWZADQSLKLQXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine involves the inhibition of various kinases, such as AKT, JAK, and STAT3. The compound has been found to bind to the ATP-binding site of these kinases, thereby preventing their activation. This leads to the inhibition of various downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. The compound has been found to be well-tolerated in animal models, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily determined using various analytical techniques, such as HPLC and NMR. The compound has also been found to be stable under various storage conditions. However, the limitations of the compound include its relatively low solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for the research on 3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine. One direction is to investigate the compound's potential as a treatment for other diseases, such as neurodegenerative diseases and viral infections. Another direction is to optimize the synthesis process to improve the yield and purity of the compound. Additionally, the compound's pharmacokinetics and pharmacodynamics can be further studied to determine its optimal dosing and administration regimen. Finally, the compound's potential as a lead compound for the development of new drugs can be explored by synthesizing and testing various analogs.

Synthesis Methods

3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine can be synthesized using various methods, including the reaction of 3-bromo-5-nitropyridin-2-amine with oxane-3-carboxylic acid in the presence of a coupling reagent. Another method involves the reaction of 3-bromo-5-nitropyridin-2-amine with oxane-3-carboxylic acid chloride in the presence of a base. The yield of the synthesis process can be improved by optimizing the reaction conditions.

Scientific Research Applications

3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine has potential applications in the field of medicinal chemistry. It can be used as a building block for the synthesis of various biologically active compounds, such as kinase inhibitors, antitumor agents, and anti-inflammatory agents. The compound has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Properties

IUPAC Name

3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O3/c11-9-4-8(14(15)16)5-12-10(9)13-7-2-1-3-17-6-7/h4-5,7H,1-3,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZADQSLKLQXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC2=C(C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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